molecular formula C8H12N4O2 B12995260 2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid

2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid

Cat. No.: B12995260
M. Wt: 196.21 g/mol
InChI Key: DWAZOOPTRKJUFX-UHFFFAOYSA-N
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Description

2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid typically involves a multi-step process. One common method is the dipolar cycloaddition reaction followed by Cope elimination. This sequence allows for the formation of the triazolopyridine core with a synthetically challenging chiral center .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a P2X7 receptor antagonist, it binds to the P2X7 receptor, inhibiting its activity. This receptor is involved in various cellular processes, including inflammation and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid is unique due to its specific triazolopyridine core, which imparts distinct biological properties. Its ability to act as a P2X7 receptor antagonist sets it apart from other similar compounds .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetic acid

InChI

InChI=1S/C8H12N4O2/c1-11-3-2-7-6(4-11)9-10-12(7)5-8(13)14/h2-5H2,1H3,(H,13,14)

InChI Key

DWAZOOPTRKJUFX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)N=NN2CC(=O)O

Origin of Product

United States

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